1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyrrolidinone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidinone structure: This could involve the reaction of an appropriate amine with a ketone to form the pyrrolidinone ring.
Coupling reactions: The final step would involve coupling the benzo[d][1,3]dioxole moiety with the pyrrolidinone structure using urea as a linking group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea: Lacks the pyrrolidinone structure.
3-(Benzo[d][1,3]dioxol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the urea linkage.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-3-yl)urea: Lacks the phenyl group.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyrrolidinone structure, and a urea linkage. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a complex organic compound notable for its potential biological activities. This compound combines a benzodioxole ring and a pyrrolidinone moiety, which may contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H17N3O4 |
Molar Mass | 341.35 g/mol |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It could interact with various cellular receptors, influencing signal transduction pathways and cellular responses.
- DNA Interaction : Potential intercalation into DNA may affect gene expression and cellular function, leading to altered cell proliferation or apoptosis.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies suggest that derivatives of benzodioxole compounds exhibit anticancer properties. For instance, the structural similarity of this compound to known anticancer agents indicates it may inhibit tumor growth through apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The presence of the benzodioxole moiety is linked to anti-inflammatory activities. Compounds containing this structure have been shown to reduce pro-inflammatory cytokine production in vitro, suggesting that this compound could be explored for treating inflammatory diseases.
Neuroprotective Properties
Given the involvement of pyrrolidinone derivatives in neuropharmacology, there is potential for this compound to exhibit neuroprotective effects. Research into similar compounds has shown promise in mitigating neurodegenerative conditions by modulating neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that benzodioxole derivatives inhibited cancer cell proliferation in vitro and induced apoptosis in human cancer cell lines .
- Inflammation Modulation : Research indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis, highlighting their therapeutic potential .
- Neuropharmacological Investigation : Another study revealed that pyrrolidinone-based compounds improved cognitive function in models of Alzheimer's disease by enhancing synaptic plasticity .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
Compound Name | Biological Activity | Notes |
---|---|---|
1-(2H-benzodioxol-5-yl)-3-(5-Oxo-pyrrolidin)urea | Anticancer, Anti-inflammatory | Similar structure; explored for drug design |
1-(2H-benzodioxol)-4-(substituted phenyl)ureas | Antimicrobial | Variants show broad-spectrum activity |
2-(benzodioxol)-4-pyridylurea | Neuroprotective | Effective in neurodegenerative models |
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-8-13(11-22(18)15-4-2-1-3-5-15)10-20-19(24)21-14-6-7-16-17(9-14)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCAWOCTDYKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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